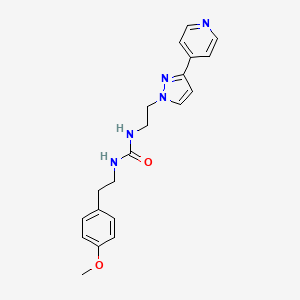

1-(4-methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea

CAS No.: 1448060-35-2

Cat. No.: VC7094539

Molecular Formula: C20H23N5O2

Molecular Weight: 365.437

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448060-35-2 |

|---|---|

| Molecular Formula | C20H23N5O2 |

| Molecular Weight | 365.437 |

| IUPAC Name | 1-[2-(4-methoxyphenyl)ethyl]-3-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]urea |

| Standard InChI | InChI=1S/C20H23N5O2/c1-27-18-4-2-16(3-5-18)6-12-22-20(26)23-13-15-25-14-9-19(24-25)17-7-10-21-11-8-17/h2-5,7-11,14H,6,12-13,15H2,1H3,(H2,22,23,26) |

| Standard InChI Key | CNTXYPBQYZGYHM-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CCNC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |

Introduction

The compound 1-(4-methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is a complex organic molecule that combines elements of urea with pyrazole and pyridine rings, along with a methoxyphenethyl group. This structure suggests potential applications in medicinal chemistry, particularly in drug design due to its diverse pharmacophoric groups.

Synthesis of Related Compounds

Synthesis of compounds with similar structures often involves multi-step reactions, including the formation of urea derivatives and the incorporation of pyrazole and pyridine rings. For example, diaryl ureas are synthesized using carbonyl compounds and amines, while pyrazole and pyridine rings can be introduced through various condensation reactions.

Synthesis Strategy

-

Urea Formation: Typically involves reacting an amine with a carbonyl compound or an isocyanate.

-

Pyrazole and Pyridine Incorporation: These rings can be formed through condensation reactions involving hydrazines and appropriate carbonyl compounds for pyrazoles, and through various methods like the Chichibabin reaction for pyridines.

Biological Activity

Compounds with similar structures, such as diaryl ureas and pyrazole/pyridine derivatives, have shown significant biological activities, including anticancer and enzyme inhibitory effects.

Anticancer Activity

-

Diaryl Ureas: These compounds have been explored for their antiproliferative effects against various cancer cell lines. For instance, derivatives like 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea have demonstrated potent activity against A549, HCT-116, and PC-3 cancer cell lines .

-

Pyrazole and Pyridine Derivatives: These compounds often exhibit a range of biological activities, including anticancer properties, due to their ability to interact with biological targets through hydrogen bonding and other interactions.

Enzyme Inhibition

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume